N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide, commonly known as APY-003, is a novel compound that has been synthesized for its potential use in scientific research.
Scientific Research Applications
1. Anti-Inflammatory Applications
- Research on Pyrazolo[1,5-a]pyrimidines : A study conducted by Auzzi et al. (1983) on pyrazolo[1,5-a]pyrimidines, which share structural similarities with the compound , found that certain derivatives exhibited significant anti-inflammatory properties without causing ulcerogenic activity (Auzzi et al., 1983).
2. Anticancer and Anti-Lipoxygenase Agents
- Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives which demonstrated anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
3. Antimicrobial Activity
- Novel Pyrazolo[3,4-d]pyrimidin Derivatives : A study by Khobragade et al. (2010) focused on the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which showed significant antimicrobial activity (Khobragade et al., 2010).
4. Antitubercular Properties
- Homopiperazine-Pyrimidine-Pyrazole Hybrids : A study by Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids, revealing promising antitubercular activity in vitro against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).
5. Synthesis for Biological Evaluation
- Pyrazole Derivatives : Hafez et al. (2016) worked on synthesizing novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited potential as antimicrobial and anticancer agents (Hafez et al., 2016).
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c1-14(2)11-16(25)19-7-10-24-18-15(12-22-24)17(20-13-21-18)23-8-5-3-4-6-9-23/h12-14H,3-11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLIYPAYVERPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.